molecular formula C8H13BrO3 B14874152 1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B14874152
M. Wt: 237.09 g/mol
InChI Key: DQCPAIBYXBEILG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromomethyl group and an ethyl group attached to a trioxabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with bromomethyl compounds under controlled conditions. The reaction is carried out in a solvent such as acetone, and the mixture is stirred for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or bromides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include bromides and oxides.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The compound’s unique bicyclic structure also allows it to participate in ring-opening reactions and other transformations .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[222]octane is unique due to its combination of a bromomethyl group and a trioxabicyclo[222]octane framework

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

1-(bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C8H13BrO3/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h2-6H2,1H3

InChI Key

DQCPAIBYXBEILG-UHFFFAOYSA-N

Canonical SMILES

CCC12COC(OC1)(OC2)CBr

Origin of Product

United States

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